molecular formula C14H14FNO2 B2365638 2-(4-FLUOROPHENYL)-N-[2-(FURAN-3-YL)ETHYL]ACETAMIDE CAS No. 1448074-85-8

2-(4-FLUOROPHENYL)-N-[2-(FURAN-3-YL)ETHYL]ACETAMIDE

Cat. No.: B2365638
CAS No.: 1448074-85-8
M. Wt: 247.269
InChI Key: DLFIRKWNJMRXAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorophenyl)-N-[2-(furan-3-yl)ethyl]acetamide is a synthetic acetamide derivative featuring a 4-fluorophenyl group linked to an acetamide backbone and a furan-3-yl ethyl substituent. The compound’s structure combines aromatic fluorination with a heterocyclic furan moiety, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[2-(furan-3-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO2/c15-13-3-1-11(2-4-13)9-14(17)16-7-5-12-6-8-18-10-12/h1-4,6,8,10H,5,7,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLFIRKWNJMRXAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NCCC2=COC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-FLUOROPHENYL)-N-[2-(FURAN-3-YL)ETHYL]ACETAMIDE typically involves the following steps:

    Formation of the furan-3-yl ethylamine: This can be achieved by reacting furan-3-carboxaldehyde with ethylamine under reductive amination conditions.

    Acylation: The furan-3-yl ethylamine is then acylated with 2-(4-fluorophenyl)acetyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-FLUOROPHENYL)-N-[2-(FURAN-3-YL)ETHYL]ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form the corresponding amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium on carbon (Pd/C).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-FLUOROPHENYL)-N-[2-(FURAN-3-YL)ETHYL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and analgesic drugs.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-FLUOROPHENYL)-N-[2-(FURAN-3-YL)ETHYL]ACETAMIDE depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity, while the furan ring can participate in π-π interactions with aromatic residues in the target protein.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following analysis compares the target compound with structurally related acetamide derivatives, focusing on substituent effects, molecular properties, and hypothetical biological implications.

Table 1: Comparative Analysis of Acetamide Derivatives

Compound Name Molecular Formula Key Substituents Hypothesized Properties
2-(4-Fluorophenyl)-N-[2-(furan-3-yl)ethyl]acetamide C₁₃H₁₅FNO₂ Furan-3-yl ethyl, 4-fluorophenyl Moderate solubility (oxygen-rich), potential CNS activity
N-(Benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide C₁₅H₁₁FN₂O₂S Benzothiazole, 4-fluorophenyl High aromaticity, possible antimicrobial activity
N-Allyl-2-[(4-fluorophenyl)sulfanyl]acetamide C₁₁H₁₂FNOS Sulfanyl (S), allyl chain Lipophilic, potential oxidation susceptibility
N-(6-Chlorobenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide C₁₆H₁₂ClFN₂O₂S Chlorobenzothiazole, 4-methoxyphenyl Enhanced electron-withdrawing effects, possible kinase inhibition

Key Observations:

Heterocyclic Substituents :

  • The furan group in the target compound introduces an oxygen heteroatom, enhancing polarity and hydrogen-bonding capacity compared to sulfur-containing analogs like N-Allyl-2-[(4-fluorophenyl)sulfanyl]acetamide. This may improve aqueous solubility but reduce metabolic stability due to furan’s susceptibility to oxidative degradation .
  • Benzothiazole derivatives (e.g., N-(Benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide) exhibit greater aromatic planarity, which could enhance interactions with flat binding pockets (e.g., enzyme active sites) .

Substituents like chloro (in chlorobenzothiazole) or methoxy (in 4-methoxyphenyl) modify electronic density and steric bulk, influencing binding affinity and selectivity .

Biological Implications :

  • Benzothiazole derivatives are frequently associated with antitumor and antimicrobial activities due to their ability to intercalate DNA or inhibit enzymes like carbonic anhydrase .
  • The target compound’s furan-ethyl chain may favor interactions with flexible receptor regions, suggesting niche applications in neurological or anti-inflammatory targets.

Biological Activity

2-(4-Fluorophenyl)-N-[2-(Furan-3-YL)ethyl]acetamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis methods, and potential applications, supported by relevant research findings.

Chemical Structure and Synthesis

The compound features a furan ring attached to an ethyl group and an acetamide functional group . Its structure is pivotal in determining its biological activity. The synthesis of this compound can be achieved through various methods:

Synthesis Methods

  • Conventional Synthesis : The reaction of furan-3-yl ethanol with acetic anhydride in the presence of a base like pyridine results in nucleophilic substitution, forming the desired compound.
  • Microwave-Assisted Synthesis : This method enhances reaction efficiency and yield by applying microwave irradiation during the reaction with acetic anhydride.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity.

  • Inhibition Against Bacteria : Studies have shown its effectiveness against various bacterial strains, including:
    • Staphylococcus aureus
    • Escherichia coli

The minimum inhibitory concentration (MIC) values for these bacteria suggest that the compound can serve as a potential antimicrobial agent.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies indicate that it can modulate inflammatory pathways by reducing the production of pro-inflammatory cytokines, thereby mitigating inflammation in cellular models.

The biological activity of this compound is largely dependent on its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and acetamide group are crucial for these interactions, influencing the compound’s binding affinity and specificity.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other related compounds:

Compound NameStructureKey Activity
N-(2-(furan-2-yl)ethyl)acetamideStructureModerate antimicrobial activity
N-(2-(furan-3-yl)methyl)acetamideStructureLower anti-inflammatory effects
N-(2-(furan-3-yl)ethyl)formamideStructureReduced binding affinity

These comparisons highlight how structural variations can influence biological activities.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Antimicrobial Activity : A study published in MDPI reported that this compound exhibited an MIC value of 5 µM against E. coli, indicating strong antibacterial potential .
  • Anti-inflammatory Research : In another study, the compound was shown to reduce TNF-alpha levels by 30% in macrophage models, suggesting significant anti-inflammatory properties .
  • Mechanistic Insights : Research highlighted that the compound's interaction with cyclooxygenase enzymes could be a pathway through which it exerts its anti-inflammatory effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.